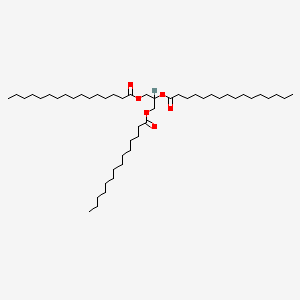

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVXCFSNEOMSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H94O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972903 | |

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57416-13-4 | |

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol, alongside generalized experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and lipid biochemistry.

Core Chemical Properties

This compound is a mixed-acid triglyceride containing two palmitic acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone.

| Property | Value | Source |

| Molecular Formula | C49H94O6 | [1][2] |

| Molecular Weight | 779.27 g/mol | [] |

| CAS Number | 60138-14-9 | [1][2] |

| Synonyms | 1,2-Palmitin-3-Myristin, TG(16:0/16:0/14:0) | [2] |

| Physical State | Solid | [4] |

| Solubility | Chloroform (B151607) (1 mg/ml) | [2] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

General Synthesis of Mixed-Acid Triglycerides

Conceptual Two-Step Enzymatic Synthesis:

-

Step 1: Synthesis of 1,2-Dipalmitoyl-rac-glycerol. This intermediate can be synthesized by the esterification of glycerol with palmitic acid using a non-specific lipase (B570770) or through chemical methods followed by purification.

-

Step 2: Esterification with Myristic Acid. The purified 1,2-Dipalmitoyl-rac-glycerol is then esterified with myristic acid. This reaction can be catalyzed by a lipase that is not sn-1,3 specific or via a chemical acylation reaction to yield the final product.

Extraction and Analysis from Bovine Milk Fat

This compound has been identified as a component of bovine milk fat.[2] The following outlines a general protocol for the extraction and analysis of triglycerides from milk.

2.2.1. Lipid Extraction (Folch Method Adaptation)

-

Homogenization: Mix a known volume of milk with a 2:1 (v/v) chloroform:methanol solution.

-

Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Collection: The lower chloroform phase, containing the lipids, is carefully collected.

-

Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

2.2.2. Triglyceride Analysis

The extracted lipids can be analyzed by various chromatographic techniques to identify and quantify this compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) can be used to separate different triglyceride species.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The triglycerides can be transesterified to their fatty acid methyl esters (FAMEs) and analyzed by GC-MS to determine the fatty acid composition.

References

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (B40673) is a mixed-acid triglyceride, a type of lipid molecule where the glycerol (B35011) backbone is esterified with two palmitic acid molecules and one myristic acid molecule. Specifically, the palmitic acid residues are located at the sn-1 and sn-2 positions, and the myristic acid residue is at the sn-3 position of the glycerol backbone. This asymmetrical structure imparts specific physicochemical properties that are of interest in various fields, including food science, materials science, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of this compound, with a focus on its relevance to research and drug development.

Chemical Structure and Properties

This compound is a saturated triglyceride, meaning the fatty acid chains do not contain any carbon-carbon double bonds. The "rac-" prefix in its name indicates that it is a racemic mixture of the two possible enantiomers. This molecule is found naturally in sources such as bovine milk fat[1].

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that, like other triglycerides, this compound exhibits polymorphism, meaning it can exist in different crystalline forms (α, β', and β), each with a distinct melting point[2]. The most stable form will have the highest melting point.

| Property | Value | Reference |

| Molecular Formula | C₄₉H₉₄O₆ | [1] |

| Molecular Weight | 779.27 g/mol | |

| CAS Number | 60138-14-9 | [1][3] |

| Appearance | Solid at room temperature | [4] |

| Melting Point | Exhibits polymorphism with multiple melting points. The precise melting point of the most stable β form is not readily available in the literature, but it is expected to be in the range of other similar mixed-acid saturated triglycerides. | [2] |

| Density | Approximately 0.9 g/cm³ (typical for solid triglycerides) | [4][5] |

| Solubility | Soluble in chloroform (B151607). | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of an asymmetric triglyceride like this compound requires a controlled, multi-step process to ensure the specific placement of the different fatty acids on the glycerol backbone. A general chemoenzymatic approach is outlined below.

Materials:

-

Glycerol

-

Palmitic acid or palmitoyl (B13399708) chloride

-

Myristic acid or myristoyl chloride

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Organic solvents (e.g., hexane (B92381), acetone, diethyl ether)

-

Pyridine (B92270) (if using acid chlorides)

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Synthesis of 1,2-Dipalmitoyl-glycerol: This can be achieved through the protection of the sn-3 hydroxyl group of glycerol, followed by acylation of the sn-1 and sn-2 positions with palmitic acid or palmitoyl chloride, and subsequent deprotection. Alternatively, enzymatic synthesis using a 1,3-specific lipase can be employed to acylate the primary hydroxyl groups of glycerol, followed by separation of the desired 1,3-dipalmitoylglycerol.

-

Acylation of the sn-3 Position: The purified 1,2-dipalmitoylglycerol is then acylated at the free sn-3 hydroxyl group using myristic acid or myristoyl chloride. If using myristic acid, an esterification catalyst (chemical or enzymatic) is required. If using myristoyl chloride, the reaction is typically carried out in the presence of a base like pyridine to neutralize the HCl byproduct.

-

Purification: The final product, this compound, is purified from the reaction mixture, which may contain unreacted starting materials and byproducts such as mono- and diglycerides. Purification is typically achieved through a combination of crystallization and silica gel column chromatography[6].

Purification by Column Chromatography

Stationary Phase: Silica gel 60 (70-230 mesh) Mobile Phase: A gradient of hexane and diethyl ether is commonly used. The polarity is gradually increased by increasing the proportion of diethyl ether to elute the triglyceride. Procedure:

-

The crude product is dissolved in a minimal amount of a non-polar solvent like hexane.

-

The solution is loaded onto a silica gel column pre-equilibrated with hexane.

-

The column is eluted with a step-wise or linear gradient of increasing diethyl ether in hexane.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure triglyceride.

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Analysis by Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the synthesis and the purity of the final product.

Stationary Phase: Silica gel coated plates Mobile Phase: A common solvent system for neutral lipids is a mixture of petroleum ether:diethyl ether:acetic acid (e.g., 80:20:1, v/v/v). Procedure:

-

The sample is dissolved in a volatile solvent like chloroform and spotted onto the TLC plate.

-

The plate is placed in a developing chamber containing the mobile phase.

-

After the solvent front has migrated near the top of the plate, the plate is removed and dried.

-

The separated lipid spots are visualized, for example, by spraying with a charring agent (like a sulfuric acid solution) and heating, or by exposure to iodine vapor. Triglycerides are less polar and will have a higher Rf value compared to di- and monoglycerides.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal behavior of the triglyceride, including its melting and crystallization profiles, and to identify its different polymorphic forms.

Procedure:

-

A small, accurately weighed amount of the purified triglyceride (typically 1-5 mg) is sealed in an aluminum DSC pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

A thermal program is applied, which typically involves heating the sample to a temperature above its melting point to erase any thermal history, followed by controlled cooling and then reheating.

-

The heat flow to the sample is measured as a function of temperature, and the resulting thermogram reveals the temperatures and enthalpies of melting and crystallization for the different polymorphic forms.

Role in Drug Development and Signaling Pathways

While direct therapeutic applications of this compound are not extensively documented, its nature as a triglyceride makes it relevant to drug delivery and cellular signaling.

Application in Drug Delivery

Triglycerides, particularly those that are solid at room temperature, are key components in the formulation of lipid-based drug delivery systems such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) [7][8][9]. These nanoparticles can encapsulate hydrophobic drugs, improving their solubility, stability, and bioavailability. The specific triglyceride composition can influence the drug loading capacity, release profile, and stability of the nanoparticles[7]. The use of high-melting-point triglycerides can help in creating a solid matrix for controlled drug release[7].

Involvement in Cellular Signaling

Triglycerides are not merely inert energy storage molecules; their metabolic products, diacylglycerols (DAGs) and fatty acids, are crucial second messengers and signaling molecules in various cellular pathways.

1. Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation:

The hydrolysis of triglycerides by lipases can lead to the formation of diacylglycerols. 1,2-diacylglycerol is a potent activator of Protein Kinase C (PKC), a family of enzymes that play a critical role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis[10][11][12]. The activation of PKC by DAG is a key step in many signal transduction pathways initiated by hormones and neurotransmitters.

Caption: Diacylglycerol (DAG) mediated activation of Protein Kinase C (PKC).

2. Fatty Acids and Peroxisome Proliferator-Activated Receptor (PPAR) Signaling:

The fatty acids released from the hydrolysis of triglycerides, such as palmitic and myristic acid, can function as signaling molecules. They can act as ligands for nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs)[13][14]. PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation[15][16]. The activation of PPARs by fatty acids is a key mechanism by which cells sense and respond to changes in lipid levels.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:60138-14-9 | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Triglyceride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pnas.org [pnas.org]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Advances in ginsenoside treatment for common kidney diseases: pharmacological evaluation and potential mechanisms [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 1,2-dipalmitoyl-3-myristoyl-rac-glycerol (B40673), a structured triglyceride with specific fatty acid positioning. Structured lipids are triacylglycerols that have been modified to alter the composition and/or the positional distribution of fatty acids on the glycerol (B35011) backbone, often to confer specific nutritional or therapeutic properties.

The synthesis of such a precisely structured molecule can be approached through both chemical and enzymatic methods. Enzymatic synthesis, particularly using lipases, is often preferred due to the high regioselectivity of these biocatalysts, which allows for the targeted placement of fatty acids at specific positions on the glycerol backbone, minimizing the formation of unwanted byproducts.

Synthesis Pathways

The synthesis of this compound can be strategically achieved through a multi-step process. A common and effective approach is a two-step enzymatic synthesis. This method offers control over the stereochemistry and can lead to high-purity products.

A plausible two-step enzymatic pathway involves:

-

Synthesis of the Precursor : The initial step is the synthesis of 1,2-dipalmitoyl-rac-glycerol (B53016). This can be achieved through various chemical or enzymatic routes, for instance, starting from glycerol and palmitic acid.

-

Regioselective Esterification : The second step involves the regioselective acylation of the free hydroxyl group at the sn-3 position of 1,2-dipalmitoyl-rac-glycerol with myristic acid or a derivative thereof. This reaction is typically catalyzed by a lipase (B570770) that exhibits high activity towards the primary hydroxyl group.

Experimental Protocols

Step 1: Synthesis of 1,2-Dipalmitoyl-rac-glycerol

The synthesis of the 1,2-diacylglycerol precursor is a critical first step. This can be achieved through the enzymatic esterification of glycerol with palmitic acid using a lipase that is selective for the sn-1 and sn-2 positions, or through chemical methods followed by purification.

-

Materials : Glycerol, palmitic acid, immobilized lipase from Candida antarctica (e.g., Novozym 435), organic solvent (e.g., hexane), molecular sieves.

-

Procedure :

-

Dissolve glycerol and a stoichiometric excess of palmitic acid in hexane.

-

Add the immobilized lipase and molecular sieves to the reaction mixture to remove water produced during the reaction.

-

Incubate the reaction at a controlled temperature (e.g., 60-70°C) with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter off the enzyme and molecular sieves.

-

Purify the 1,2-dipalmitoyl-rac-glycerol from the reaction mixture using column chromatography.

-

Step 2: Lipase-Catalyzed Esterification with Myristic Acid

-

Materials : 1,2-dipalmitoyl-rac-glycerol, myristic acid, immobilized lipase (e.g., from Rhizomucor miehei), organic solvent (e.g., hexane).

-

Procedure :

-

Dissolve the purified 1,2-dipalmitoyl-rac-glycerol and myristic acid in a suitable organic solvent like hexane. A slight molar excess of myristic acid may be used.

-

Add the immobilized lipase to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40-50°C) with gentle agitation.

-

Monitor the formation of the triglyceride product by TLC or HPLC.

-

After the reaction reaches the desired conversion, remove the enzyme by filtration.

-

The final product, this compound, is then purified from the reaction mixture.

-

Purification of the Final Product

Purification is crucial to obtain a high-purity product. Flash chromatography is a viable technique for the purification of lipids.

Quantitative Data

Specific quantitative data for the synthesis of this compound is scarce in publicly available literature. However, data from the synthesis of structurally similar triglycerides can provide valuable insights into expected yields and efficiencies.

| Target Product | Starting Materials | Enzyme | Key Reaction Conditions | Yield/Purity | Reference |

| 1,3-dioleoyl-2-palmitoylglycerol | Tripalmitin, Oleic acid | Rhizomucor miehei, Rhizopus delemar | Two-step: Alcoholysis then esterification | Up to 78% yield, 96% palmitic acid at sn-2 | [1] |

| MLM-type structured lipids | Canarium oil, Caprylic acid | sn-1,3 specific lipase | Two-step: Ethanolysis then esterification | 44.28 mol% caprylic acid at sn-1,3 | [2] |

| Structured Phosphatidylcholine | Egg-yolk PC, Myristic acid | Rhizomucor miehei lipase | Interesterification, 48h, hexane | 44 wt% incorporation of myristic acid | [3] |

| 1,3-oleyl-2-palmitoyl-glycerol | 2-monopalmitin, Oleic acid | Rhizomucor miehei, Rhizopus delemar | Esterification | Up to 72% yield, 94% palmitic acid at sn-2 | [4] |

Characterization Methods

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) : This is a powerful technique for the separation and quantification of triglycerides. It is particularly useful for lipids that lack a UV chromophore. HPLC-ELSD can resolve different lipid classes, allowing for the assessment of product purity.[5][6]

-

Gas Chromatography (GC) : After transesterification of the triglyceride to fatty acid methyl esters (FAMEs), GC can be used to determine the fatty acid composition of the final product, confirming the incorporation of palmitic and myristic acids in the correct ratios.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can provide detailed structural information, confirming the positions of the fatty acids on the glycerol backbone.

-

Mass Spectrometry (MS) : Coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), mass spectrometry can be used to confirm the molecular weight of the synthesized triglyceride.

References

- 1. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 2. scribd.com [scribd.com]

- 3. (+-)-1,2-Dipalmitoylglycerol | C35H68O5 | CID 99931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of C-18 mixed acid diacyl-sn-glycerol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

An In-depth Technical Guide to the Physical Characteristics of TG(16:0/16:0/14:0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical characteristics of the triglyceride TG(16:0/16:0/14:0), also known as 1,2-dipalmitoyl-3-myristoyl-rac-glycerol. While specific experimental data for this particular mixed-acid triglyceride is limited in publicly available literature, this document compiles the existing information and provides context through data on structurally similar triglycerides. Furthermore, it details established experimental protocols for determining key physicochemical properties and presents relevant biological pathways and analytical workflows in standardized visual formats. This guide is intended to serve as a valuable resource for researchers and professionals engaged in lipidomics, drug formulation, and metabolic research.

Core Physical and Chemical Properties

Table 1: Core Physical and Chemical Properties of TG(16:0/16:0/14:0)

| Property | Value | Source |

| Chemical Name | This compound | Cayman Chemical |

| Synonyms | TG(16:0/16:0/14:0), Tripalmitomyristin | - |

| Molecular Formula | C₄₉H₉₄O₆ | [1] |

| Molecular Weight | 779.28 g/mol | [1] |

| Physical State | Solid at room temperature | [1] |

| Melting Point | Undetermined | [1] |

| Boiling Point | Undetermined | [1] |

| Density | Undetermined | [1] |

| Water Solubility | Predicted: 1.2 x 10⁻⁵ g/L | [2] |

| logP (Predicted) | 18.04 | [2] |

Experimental Protocols for Physical Characterization

The determination of the physical characteristics of triglycerides like TG(16:0/16:0/14:0) relies on established analytical techniques. The following sections detail the methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a primary method for determining the melting point and other thermal transitions of fats and oils.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of TG(16:0/16:0/14:0) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).

-

Thermal Program:

-

The sample is first heated to a temperature above its expected melting point to erase any prior thermal history.

-

The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its expected crystallization point.

-

Finally, the sample is heated at a controlled rate (e.g., 5°C/min) through its melting range.

-

-

Data Analysis: The melting point is determined as the peak temperature of the melting endotherm on the resulting thermogram. The enthalpy of fusion can also be calculated from the area under the peak.

Determination of Solubility by High-Performance Liquid Chromatography (HPLC)

The solubility of a lipophilic compound like TG(16:0/16:0/14:0) in various solvents is a critical parameter for formulation development. A common method to determine solubility is the shake-flask method followed by quantification using HPLC.

Methodology:

-

Equilibrium Saturation: An excess amount of TG(16:0/16:0/14:0) is added to a known volume of the solvent of interest in a sealed vial.

-

Incubation: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Sample Preparation for HPLC: A precise aliquot of the supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

HPLC Analysis:

-

Column: A reverse-phase column (e.g., C18) is typically used for lipid analysis.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of isopropanol (B130326) and acetonitrile, is employed.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is suitable for non-UV absorbing compounds like triglycerides.

-

Quantification: The concentration of the dissolved triglyceride is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

-

Biological Context and Analytical Workflows

Triglyceride Metabolism Signaling Pathway

Triglycerides are central molecules in energy metabolism. They are synthesized, stored, and broken down in response to the energy needs of the organism. The following diagram illustrates the general pathway of triglyceride metabolism.

Caption: Overview of triglyceride digestion, absorption, transport, storage, and mobilization.

Experimental Workflow for Lipidomics Analysis

The identification and quantification of specific triglycerides like TG(16:0/16:0/14:0) in biological samples is a key aspect of lipidomics. Mass spectrometry-based workflows are the gold standard for this type of analysis.

Caption: A generalized workflow for the analysis of triglycerides from biological samples.

Conclusion

While a complete physicochemical profile for TG(16:0/16:0/14:0) remains to be fully elucidated through direct experimental determination, this guide provides a foundational understanding of its properties based on available data and established principles of lipid chemistry. The detailed experimental protocols and visual representations of metabolic and analytical workflows offer practical guidance for researchers. Further investigation into the specific physical characteristics of this and other mixed-acid triglycerides will be crucial for advancing their application in various scientific and industrial fields.

References

An In-depth Technical Guide to the Natural Sources of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a specific triacylglycerol (TAG) molecule containing two palmitic acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a mixed-acid triglyceride, its physicochemical properties are determined by the arrangement and nature of its constituent fatty acids. In scientific literature, it is commonly abbreviated as TG(16:0/16:0/14:0). The "-rac-" designation indicates a racemic mixture, which is characteristic of synthetic preparations. However, specific stereoisomers of this triglyceride are found in nature, where enzymatic processes govern their formation. Understanding the natural origins of such specific TAGs is crucial for various fields, including lipidomics, food science, and the development of lipid-based drug delivery systems.

Natural Sources of this compound and its Isomers

Comprehensive analysis of natural fats and oils has revealed the presence of triglycerides containing palmitic and myristic acids in various sources. However, the specific isomer 1,2-Dipalmitoyl-3-myristoyl-glycerol is not widely reported.

Bovine Milk Fat

The primary and most clearly documented natural source of 1,2-Dipalmitoyl-3-myristoyl-glycerol is bovine milk fat[1][2][3][4]. A pivotal study by Zhou et al. (2014) on the chemical profiling of triacylglycerols in cow milk fat successfully identified TG(16:0/16:0/14:0) among 49 other triacylglycerols[5]. This identification was achieved using an advanced analytical technique known as ultra-performance convergence chromatography combined with quadrupole time-of-flight mass spectrometry (UPC²-Q-TOF-MS), which allows for high-resolution separation of complex lipid mixtures[5]. While the study confirms its presence, specific quantitative data on the concentration or relative abundance of this particular triglyceride was not provided in the publication. Milk fat is known to be one of the most complex fats, containing a wide array of TAGs, which contributes to its unique physical and nutritional properties[6][7].

Isomeric Form in Palm Oil

The isomeric form of the target molecule, 1,3-Dipalmitoyl-2-myristoyl glycerol (TG 16:0/14:0/16:0), has been identified in palm oil. This highlights that the distribution of fatty acids on the glycerol backbone can vary between different natural sources.

Data Presentation

The following table summarizes the key triacylglycerols identified in bovine milk fat by Zhou et al. (2014), indicating the presence of the target molecule. The original study did not provide quantitative data, so this table reflects the qualitative identification.

| Retention Time (min) | Identified Triacylglycerol (Abbreviation) | Fatty Acid Composition |

| ... | ... | ... |

| Not Specified | TG(16:0/16:0/14:0) | Palmitic, Palmitic, Myristic |

| ... | TG(16:0/16:0/18:2) | Palmitic, Palmitic, Linoleic |

| ... | TG(16:0/16:0/18:1) | Palmitic, Palmitic, Oleic |

| ... | TG(16:0/16:0/18:0) | Palmitic, Palmitic, Stearic |

| ... | and 45 other TAGs | Various combinations |

Table 1: Qualitative identification of this compound (TG 16:0/16:0/14:0) in bovine milk fat. Data sourced from Zhou et al. (2014)[5].

To provide context, the typical fatty acid compositions of bovine milk fat and palm oil are presented below.

| Fatty Acid | Bovine Milk Fat (% of total fatty acids) | Palm Oil (% of total fatty acids) |

| Myristic Acid (C14:0) | 9 - 14 | 0.5 - 2 |

| Palmitic Acid (C16:0) | 22 - 35 | 39 - 47 |

| Stearic Acid (C18:0) | 9 - 14 | 3.5 - 6 |

| Oleic Acid (C18:1) | 18 - 33 | 36 - 44 |

| Linoleic Acid (C18:2) | 2 - 5 | 9 - 12 |

Table 2: Typical fatty acid composition of bovine milk fat and palm oil.

Experimental Protocols

The identification of specific triacylglycerol isomers in complex matrices like milk fat requires sophisticated analytical techniques. The following is a representative protocol for the analysis of triacylglycerols in bovine milk fat using UPC²-Q-TOF-MS, based on the methodology described by Zhou et al. (2014) and other similar lipidomic studies[5][7][8][9].

Sample Preparation: Lipid Extraction from Bovine Milk

-

Initial Extraction: A modified Folch method is typically employed. To 0.5 mL of a bovine milk sample, add 1.5 mL of methanol (B129727) and 2.5 mL of chloroform[8].

-

Phase Separation: Vortex the mixture vigorously to ensure thorough mixing and then centrifuge to separate the layers.

-

Lipid Collection: Carefully collect the lower chloroform (B151607) phase, which contains the lipids.

-

Re-extraction: Perform a second extraction on the remaining aqueous methanol phase with an additional 1.5 mL of chloroform to maximize lipid recovery[8].

-

Pooling and Purification: Combine the chloroform phases from both extractions. To isolate the triacylglycerols from more polar lipids, pass the combined extract through a silica-based solid-phase extraction (SPE) column. Elute the TAG fraction with diethyl ether[8].

-

Solvent Evaporation and Reconstitution: Evaporate the solvent from the purified TAG fraction under a stream of nitrogen. Reconstitute the dried lipid residue in a suitable solvent for analysis, such as a 1:1 (v/v) mixture of methanol and acetonitrile (B52724) or a 4:1 (v/v) mixture of 2-propanol and hexane[8].

-

Dilution: Prior to injection, dilute the sample to an appropriate concentration to avoid detector saturation[8].

UPC²-Q-TOF-MS Analysis

-

Chromatographic System: Utilize an ultra-performance convergence chromatography (UPC²) system.

-

Stationary Phase: Employ a column suitable for lipid separation, such as an Acquity UPC² BEH C18 column (e.g., 150 mm × 3.0 mm i.d.; 1.7 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: Supercritical Carbon Dioxide (CO₂)

-

Mobile Phase B: A mixture of methanol and acetonitrile (e.g., 1:1, v/v) containing an additive like 15 mM ammonium (B1175870) formate (B1220265) to improve ionization[9].

-

-

Gradient Elution: Program a gradient to effectively separate the different TAG species. A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a higher concentration (e.g., 50%) over a period of 10-15 minutes, hold for a few minutes, and then return to the initial conditions for column re-equilibration[9].

-

Flow Rate and Pressure: Maintain a constant flow rate (e.g., 1.85 mL/min) and a back pressure of approximately 1500 psi[9].

-

Mass Spectrometry:

-

Ionization: Use an electrospray ionization (ESI) source operating in positive ion mode.

-

Mass Analyzer: A quadrupole time-of-flight (Q-TOF) mass spectrometer.

-

Data Acquisition: Acquire data in a data-independent manner (MSE), which involves alternating between low and high collision energies. This allows for the simultaneous acquisition of precursor ion and fragment ion data for all components in the sample.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for triacylglycerols, typically from m/z 200 to 1000 or higher[8][9].

-

Data Analysis and Identification

-

Peak Identification: Identify the peaks in the chromatogram corresponding to different triacylglycerols.

-

Mass-to-Charge Ratio: Determine the accurate mass-to-charge ratio of the precursor ions (typically as ammonium adducts, [M+NH₄]⁺).

-

Elemental Composition: Use the accurate mass measurement to predict the elemental composition of each TAG.

-

Fragmentation Analysis: Analyze the fragment ions generated during the high-energy scan. The fragmentation pattern provides information about the constituent fatty acids. For example, the neutral loss of a specific fatty acid from the precursor ion helps to identify the fatty acids present in the triglyceride.

-

Structural Confirmation: Compare the retention times, accurate mass, and fragmentation patterns with those of authentic standards or with data from lipid databases to confirm the identity of 1,2-Dipalmitoyl-3-myristoyl-glycerol.

Mandatory Visualization

Caption: Experimental workflow for identifying TAGs in bovine milk.

Caption: Positional isomers of dipalmitoyl-myristoyl-glycerol.

Conclusion

This technical guide has established that bovine milk fat is a confirmed natural source of 1,2-Dipalmitoyl-3-myristoyl-glycerol (TG 16:0/16:0/14:0)[1][2][5]. The identification of this specific triacylglycerol isomer underscores the complexity of natural lipid profiles and necessitates the use of advanced analytical methodologies like UPC²-Q-TOF-MS for accurate characterization. While the presence of this molecule in bovine milk is confirmed, further research is required to quantify its concentration and to explore its potential presence in other natural fats and oils. The existence of its isomer, 1,3-Dipalmitoyl-2-myristoyl glycerol, in palm oil further illustrates the structural diversity of triacylglycerols in nature. For professionals in drug development and lipid research, understanding these natural sources and the analytical techniques to identify them is fundamental for leveraging the unique properties of specific lipid molecules.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol | CAS 2177-98-2 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Chemical profiling of triacylglycerols and diacylglycerols in cow milk fat by ultra-performance convergence chromatography combined with a quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comprehensive Characterization of Bovine Milk Lipids: Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

The Role of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol in Bovine Milk Fat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bovine milk fat is a complex matrix of lipids, primarily composed of triacylglycerols (TAGs), which serve as a critical energy source and provide essential fatty acids. Among the myriad of TAGs present, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (TG 16:0/16:0/14:0) represents a specific saturated TAG molecule. While extensive research has elucidated the general functions of saturated fatty acids and TAGs in metabolism and cellular processes, the specific biological roles and signaling pathways directly attributed to this compound remain an area of limited investigation. This technical guide provides a comprehensive overview of the current understanding of this molecule within bovine milk fat, including its chemical properties, available quantitative data, and detailed experimental protocols for its analysis. The guide also explores the broader functional context of its constituent fatty acids—palmitic and myristic acid—and outlines a putative metabolic pathway. This document aims to serve as a foundational resource for researchers and professionals in drug development and nutritional science interested in the specific components of milk fat and their potential physiological impacts.

Introduction

Triacylglycerols are the primary form of energy storage in many organisms and are the major constituents of dietary fats.[1][2] In bovine milk, TAGs account for over 95% of the total fat content, providing a dense source of energy for the neonate.[1] The specific composition of these TAGs, including the types and positions of the fatty acids on the glycerol (B35011) backbone, influences the physical and nutritional properties of milk fat.

This compound is a triacylglycerol that has been identified in bovine milk fat.[3][4] It is composed of a glycerol backbone esterified with two palmitic acid (16:0) molecules at the sn-1 and sn-2 positions and one myristic acid (14:0) molecule at the sn-3 position. As a saturated TAG, its primary role is considered to be as an energy source.[1][5] However, the specific contributions of individual TAG molecules to cellular signaling and metabolic regulation are not yet fully understood.

This guide will synthesize the available information on this compound, focusing on its presence in bovine milk fat and the broader functional implications of its constituent fatty acids.

Quantitative Data

Direct quantitative analysis of individual TAG isomers like this compound in bovine milk fat is analytically challenging due to the immense complexity of the lipid profile.[6] Most studies report the abundance of TAGs grouped by their total acyl carbon number and the number of double bonds (ACN:DB). This compound belongs to the TAG 46:0 group (16 + 16 + 14 = 46 carbons, 0 double bonds).

| Triacylglycerol Group | Relative Abundance (%) in Bovine Milk Fat | Reference |

| TAG 46:0 | 1.5 - 3.0 | [7] |

Note: The relative abundance of the TAG 46:0 group can vary depending on factors such as cow breed, diet, and lactation stage. The value presented is an approximate range based on available literature. Further detailed isomeric analysis would be required to determine the precise proportion of this compound within this group.

Putative Function and Metabolic Pathway

The specific biological functions of this compound have not been extensively studied. However, based on the general metabolism of triacylglycerols and the known roles of its constituent fatty acids, a putative functional pathway can be outlined.

General Function of Saturated Triacylglycerols

Saturated TAGs, such as this compound, primarily serve as:

-

Energy Source: Upon hydrolysis, the released fatty acids can undergo β-oxidation to produce ATP.[1]

-

Metabolic Intermediates: The glycerol backbone and fatty acids can be utilized for the synthesis of other lipids.[1]

-

Structural Components: Fatty acids are integral components of cell membranes.[5]

Metabolic Fate of this compound

The metabolic journey of ingested this compound is expected to follow the general pathway of dietary TAG digestion, absorption, and metabolism.

Caption: Putative metabolic pathway of dietary this compound.

Roles of Constituent Fatty Acids

-

Palmitic Acid (16:0): The most common saturated fatty acid in animals and plants. It is a major component of membrane lipids and a precursor for the synthesis of other fatty acids. High levels of circulating palmitic acid have been associated with cellular stress and inflammation in some in vitro studies.

-

Myristic Acid (14:0): Found in many animal and vegetable fats. It can be incorporated into cellular proteins through myristoylation, a modification that can influence protein localization and function.

The specific positioning of these fatty acids on the glycerol backbone may influence the rate and specificity of lipase (B570770) action, potentially affecting the profile of absorbed monoacylglycerols and free fatty acids. However, further research is needed to confirm these effects for this compound.

Experimental Protocols

The analysis of specific triacylglycerols in a complex matrix like bovine milk fat requires sophisticated analytical techniques. The following sections detail common methodologies for lipid extraction and analysis.

Lipid Extraction from Bovine Milk

A common and effective method for extracting lipids from milk is a modified Folch or Bligh-Dyer method.

Caption: A generalized workflow for the extraction of lipids from bovine milk.

Detailed Protocol:

-

To 1 volume of milk, add 2 volumes of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of fat globules.

-

Add 0.2 volumes of deionized water or a 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the layers.

-

Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette.

-

Dry the collected chloroform extract under a gentle stream of nitrogen gas to obtain the total lipid extract.

-

The dried lipid extract can then be reconstituted in an appropriate solvent for subsequent analysis.

Analysis of Triacylglycerols by LC-MS

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the detailed analysis of TAG profiles.

Caption: A typical workflow for the analysis of triacylglycerols using LC-MS.

Key Experimental Parameters:

-

Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is often preferred for its high resolution. A C18 or C30 reversed-phase column is commonly used with a gradient elution of solvents like acetonitrile, isopropanol, and water, often with an ammonium (B1175870) formate (B1220265) additive.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are typically used for the ionization of TAGs.

-

Mass Spectrometry: High-resolution mass spectrometers such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments are employed to obtain accurate mass measurements for confident identification.

-

Data Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the TAG molecules, and the resulting fragmentation patterns are used to identify the constituent fatty acids and their positions on the glycerol backbone. Specialized lipidomics software is used for data processing and identification.

Conclusion and Future Directions

This compound is a known constituent of bovine milk fat, yet its specific biological functions remain largely unexplored. While its primary role is likely as an energy source, the unique combination and positioning of its fatty acids may confer specific metabolic or signaling properties that are yet to be discovered.

For researchers and professionals in drug development and nutritional sciences, a deeper understanding of the biological activities of individual TAG species is crucial. Future research should focus on:

-

Quantitative Isomer-Specific Analysis: Developing and applying analytical methods to accurately quantify the concentration of this compound in bovine milk and other biological matrices.

-

In Vitro and In Vivo Functional Studies: Utilizing cell culture and animal models to investigate the specific effects of this TAG on cellular signaling pathways, gene expression, and overall metabolism.

-

Enzymatic Specificity Studies: Investigating the specificity of various lipases for the hydrolysis of this compound to understand its digestive fate.

Elucidating the specific roles of individual triacylglycerols will provide a more nuanced understanding of the nutritional and physiological impacts of dietary fats and may open new avenues for therapeutic interventions and the development of functional foods.

References

- 1. Human Metabolome Database: Showing metabocard for TG(16:0/14:0/16:1(9Z)) (HMDB0010412) [hmdb.ca]

- 2. Showing Compound TG(16:0/14:0/14:0) (FDB075750) - FooDB [foodb.ca]

- 3. ebiohippo.com [ebiohippo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Showing Compound TG(16:0/14:0/16:0)[iso3] (FDB027562) - FooDB [foodb.ca]

- 6. Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Metabolic Journey of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of the structured triglyceride, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol. While specific quantitative data for this molecule is limited in publicly available literature, this document extrapolates from established principles of lipid biochemistry and metabolism of similar structured triglycerides to present a detailed account of its digestion, absorption, transport, and cellular fate. This guide includes hypothesized quantitative data, detailed experimental protocols for future research, and visual representations of the metabolic pathways to serve as a valuable resource for researchers in the fields of nutrition, pharmacology, and drug development.

Introduction

Structured triglycerides (STs) are triacylglycerols that have been modified to contain a specific combination and positional distribution of fatty acids on the glycerol (B35011) backbone. This compound is an asymmetric ST containing two molecules of the long-chain saturated fatty acid, palmitic acid (16:0), at the sn-1 and sn-2 positions, and one molecule of the medium-chain saturated fatty acid, myristic acid (14:0), at the sn-3 position. The unique arrangement of these fatty acids influences its physicochemical properties and, consequently, its metabolic fate. Understanding the metabolic journey of this molecule is crucial for its potential applications in specialized nutrition and as a carrier for lipophilic drugs.

Digestion and Absorption

The initial stages of this compound metabolism occur in the gastrointestinal tract, primarily involving enzymatic digestion and subsequent absorption in the small intestine.

Enzymatic Hydrolysis

In the lumen of the small intestine, pancreatic lipase (B570770), a key enzyme in fat digestion, hydrolyzes the ester bonds of the triglyceride. Pancreatic lipase exhibits regioselectivity, preferentially cleaving fatty acids from the sn-1 and sn-3 positions of the glycerol backbone.[1] This enzymatic action on this compound is predicted to yield the following primary products:

-

2-Palmitoyl-monoacylglycerol (2-PMG)

-

Palmitic Acid (from the sn-1 position)

-

Myristic Acid (from the sn-3 position)

The kinetics of this two-step hydrolysis, where the triglyceride is first converted to a diglyceride and then to a monoglyceride, can be influenced by factors such as the presence of bile salts and colipase.[1]

Table 1: Predicted Products of Pancreatic Lipase Digestion of this compound

| Substrate | Enzyme | Primary Products |

| This compound | Pancreatic Lipase | 2-Palmitoyl-monoacylglycerol, Palmitic Acid, Myristic Acid |

Micellar Solubilization and Absorption

The resulting 2-Palmitoyl-monoacylglycerol, free palmitic acid, and free myristic acid, being lipophilic, are incorporated into mixed micelles along with bile salts, phospholipids, and cholesterol. These micelles facilitate the transport of these digestion products across the unstirred water layer to the apical membrane of the enterocytes, the absorptive cells of the small intestine. The absorption of 2-monoacylglycerols and fatty acids into the enterocyte is a critical step for their subsequent metabolic processing.[2][3]

Intracellular Metabolism in Enterocytes

Once inside the enterocytes, the absorbed lipid components undergo a series of transformations to be packaged for transport to the rest of the body.

Re-esterification

The absorbed 2-Palmitoyl-monoacylglycerol and free fatty acids (palmitic and myristic) are re-esterified back into triglycerides.[4] This process primarily occurs in the endoplasmic reticulum of the enterocyte and involves the sequential action of monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT).[5] The re-formed triglycerides will have a different fatty acid composition compared to the ingested this compound, as they will incorporate other available fatty acids within the enterocyte.

Chylomicron Formation and Secretion

The newly synthesized triglycerides, along with cholesterol esters, phospholipids, and apolipoprotein B-48, are assembled into large lipoprotein particles called chylomicrons.[6] These chylomicrons are then secreted from the basolateral membrane of the enterocytes into the lymphatic system.[7]

Table 2: Hypothesized Cellular Fate of Digestion Products in Enterocytes

| Digestion Product | Intracellular Fate |

| 2-Palmitoyl-monoacylglycerol | Re-esterified to triglycerides via the monoacylglycerol pathway.[5] |

| Palmitic Acid | Activated to Palmitoyl-CoA and re-esterified into triglycerides.[4] |

| Myristic Acid | Activated to Myristoyl-CoA and re-esterified into triglycerides.[4] |

Systemic Transport and Tissue Uptake

The chylomicrons travel through the lymphatic system and eventually enter the bloodstream via the thoracic duct. In the circulation, the triglyceride core of the chylomicrons is hydrolyzed by lipoprotein lipase (LPL), an enzyme located on the surface of endothelial cells lining the capillaries of various tissues, particularly adipose tissue, skeletal muscle, and heart.

This LPL-mediated hydrolysis releases fatty acids (palmitic and myristic) and glycerol from the chylomicron remnants. The released fatty acids can then be taken up by the surrounding tissues for energy production or storage.

Cellular Metabolism of Constituent Fatty Acids

The ultimate metabolic fate of this compound is determined by the cellular metabolism of its constituent fatty acids, palmitic acid and myristic acid, and the glycerol backbone.

Palmitic Acid Metabolism

Palmitic acid, a 16-carbon saturated fatty acid, is a major source of energy for many tissues.[8] Upon entering a cell, it is activated to palmitoyl-CoA and can undergo several metabolic pathways:

-

β-Oxidation: In the mitochondria, palmitoyl-CoA is broken down through a series of four recurring reactions to produce acetyl-CoA, NADH, and FADH2. Acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO2 and water, generating a significant amount of ATP.

-

Esterification: Palmitoyl-CoA can be re-esterified into triglycerides for storage in adipose tissue or incorporated into membrane phospholipids.

-

Signal Transduction: Palmitic acid and its derivatives can also act as signaling molecules in various cellular processes.[9]

Myristic Acid Metabolism

Myristic acid, a 14-carbon saturated fatty acid, follows similar metabolic pathways to palmitic acid.[10] It is also activated to myristoyl-CoA and can be utilized for:

-

β-Oxidation: Myristoyl-CoA undergoes mitochondrial β-oxidation to produce acetyl-CoA, which can be used for energy production.

-

Esterification: It can be incorporated into triglycerides and phospholipids.

-

Protein Modification: Myristic acid can be covalently attached to certain proteins (myristoylation), a modification that is important for their function and localization within the cell.

Glycerol Metabolism

The glycerol backbone released from the hydrolysis of triglycerides can be taken up by the liver and other tissues. In the liver, glycerol can be phosphorylated to glycerol-3-phosphate, which can then enter the glycolysis pathway to be converted to pyruvate (B1213749) or be used for gluconeogenesis to produce glucose. It can also be used for the synthesis of new triglycerides.

Table 3: Summary of the Metabolic Fate of this compound Components

| Component | Primary Metabolic Pathways |

| Palmitic Acid | β-oxidation for ATP production, esterification into triglycerides and phospholipids, involvement in signal transduction.[8] |

| Myristic Acid | β-oxidation for ATP production, esterification into triglycerides and phospholipids, protein myristoylation.[10] |

| Glycerol | Hepatic uptake for glycolysis, gluconeogenesis, or triglyceride synthesis. |

Experimental Protocols

To obtain specific quantitative data on the metabolic fate of this compound, the following experimental protocols are proposed.

In Vitro Digestion Assay

Objective: To determine the rate and products of this compound hydrolysis by pancreatic lipase.

Methodology:

-

Prepare a substrate emulsion of this compound in a buffer containing bile salts and phospholipids.

-

Initiate the reaction by adding a known amount of purified pancreatic lipase and colipase.[11]

-

Maintain the reaction at 37°C and a constant pH using a pH-stat titrator, which titrates the released free fatty acids with NaOH.[12]

-

Collect aliquots at various time points and stop the reaction by adding an inhibitor or denaturing the enzyme.

-

Extract the lipids from the reaction mixture and analyze the composition of triglycerides, diglycerides, monoglycerides, and free fatty acids using thin-layer chromatography (TLC) followed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[13]

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal absorption and transport of the digestion products of this compound.

Methodology:

-

Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated and polarized monolayer, mimicking the intestinal epithelium.[14][15]

-

Prepare mixed micelles containing the digestion products of this compound (2-PMG, palmitic acid, and myristic acid) and radiolabeled or fluorescently labeled tracers.

-

Apply the micellar solution to the apical side of the Caco-2 cell monolayer.

-

At various time points, collect samples from both the apical and basolateral compartments.

-

Quantify the amount of transported lipids in the basolateral compartment using liquid scintillation counting or fluorescence spectroscopy.

-

Analyze the lipid composition of the cell lysate to determine intracellular accumulation and re-esterification products.[16]

Animal Models for In Vivo Metabolism Studies

Objective: To investigate the in vivo absorption, tissue distribution, and overall metabolic fate of this compound.

Methodology:

-

Synthesize radiolabeled ([¹⁴C] or [³H]) this compound.

-

Administer the labeled triglyceride to rodents (e.g., rats or mice) via oral gavage.[17][18][19]

-

Collect blood, lymph (via cannulation of the thoracic duct), and various tissues (liver, adipose tissue, muscle, heart, brain) at different time points post-administration.

-

Measure the total radioactivity in each sample to determine the absorption and tissue distribution of the lipid.

-

Extract and analyze the lipid fractions from plasma and tissues to identify the metabolic products (triglycerides, phospholipids, free fatty acids).

-

Collect expired air to measure the amount of radiolabeled CO₂, providing an indication of the extent of fatty acid oxidation.[20]

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involved in the fate of this compound.

Caption: Digestion and absorption of this compound.

Caption: Intracellular metabolism within the enterocyte.

Caption: Cellular metabolism of constituent fatty acids.

Conclusion

The metabolic fate of this compound is a multi-step process initiated by digestion in the small intestine, followed by absorption, intracellular processing, systemic transport, and finally, cellular utilization of its constituent fatty acids and glycerol. While this guide provides a detailed theoretical framework based on established principles of lipid metabolism, further experimental studies are necessary to elucidate the specific quantitative aspects of this structured triglyceride's journey through the body. The proposed experimental protocols offer a roadmap for researchers to generate the much-needed data that will be critical for evaluating the potential applications of this compound in clinical nutrition and drug delivery.

References

- 1. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Absorption of Lipids [vivo.colostate.edu]

- 4. brainkart.com [brainkart.com]

- 5. researchgate.net [researchgate.net]

- 6. Mobilisation of enterocyte fat stores by oral glucose in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Myristic acid potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro study of triglyceride lipolysis and phase distribution of the reaction products and cholesterol: effects of calcium and bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. enamine.net [enamine.net]

- 16. Fatty acid esterification during differentiation of the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Animal Model Screening for Hyperlipidemic ICR Mice [mdpi.com]

- 18. Effect of plasma triglyceride metabolism on lipid storage in adipose tissue: studies using genetically engineered mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijper.org [ijper.org]

- 20. Utilization of myristic and palmitic acid in humans fed different dietary fats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (CAS Number: 115223-98-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (B40673), a mixed-acid triacylglycerol. The document consolidates available physicochemical data, outlines representative experimental protocols for its synthesis and analysis, and discusses its general biological role within the broader context of lipid metabolism. Notably, there is a scarcity of in-depth research specifically on this molecule, including detailed biological activity and established signaling pathways. This guide aims to bridge this information gap by presenting general methodologies applicable to the study of triacylglycerols, thereby providing a foundational resource for researchers and professionals in drug development and lipid science.

Introduction

This compound, also known by the lipid nomenclature TG(16:0/16:0/14:0), is a triacylglycerol (TAG) molecule containing two palmitic acid (16:0) chains at the sn-1 and sn-2 positions and one myristic acid (14:0) chain at the sn-3 position of the glycerol (B35011) backbone. As a mixed-acid triglyceride, its physical and biological properties are determined by the nature and position of its constituent fatty acids. Such lipids are fundamental components of natural fats and oils and play crucial roles in energy storage and metabolism. In the pharmaceutical sciences, well-defined lipids like this are of interest for their potential use in drug delivery systems, such as lipid nanoparticles, and as excipients in various formulations.

It is important to note a discrepancy in the public domain regarding the CAS number for this compound. While the designated CAS number for this guide is 115223-98-8 , it is frequently and interchangeably cited as 60138-14-9 in various chemical databases and supplier catalogs.[1][][3][4] Researchers are advised to consider both CAS numbers when sourcing this compound or reviewing literature.

Physicochemical Properties

Quantitative data for this compound is limited. The available information is summarized in the table below. Key experimental data such as melting point, boiling point, and detailed spectral analyses (e.g., NMR, IR) are not consistently reported in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 115223-98-8 (also cited as 60138-14-9) | [1][][3][4] |

| Molecular Formula | C49H94O6 | [] |

| Molecular Weight | 779.27 g/mol | [] |

| Appearance | Solid | [5] |

| Purity | ≥98% (Commercially available) | [5] |

| Solubility | Chloroform (B151607): 1 mg/ml | [5] |

| Storage Temperature | -20°C | [5] |

Experimental Protocols

Representative Synthesis of Mixed-Acid Triacylglycerols

The synthesis of a mixed-acid triacylglycerol such as this compound can be approached through a multi-step enzymatic or chemical process. A general chemoenzymatic strategy is outlined below.[6]

Objective: To synthesize a mixed-acid triacylglycerol by sequential esterification of a glycerol backbone.

Materials:

-

Glycerol

-

Palmitic acid

-

Myristic acid

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Organic solvents (e.g., hexane (B92381), ethanol)

-

Esterification catalyst (e.g., p-toluenesulfonic acid)

-

Drying agent (e.g., molecular sieves)

Protocol:

-

Synthesis of 1,2-Dipalmitoyl-glycerol:

-

React glycerol with an excess of palmitic acid in the presence of a lipase specific for the sn-1 and sn-3 positions under controlled temperature and vacuum to remove water.

-

Alternatively, protect the sn-3 hydroxyl group of glycerol, followed by chemical esterification with palmitic acid at the sn-1 and sn-2 positions, and subsequent deprotection.

-

-

Esterification with Myristic Acid:

-

The resulting 1,2-Dipalmitoyl-glycerol is then esterified with myristic acid. This step is typically carried out using a chemical catalyst in a suitable organic solvent.

-

The reaction mixture is refluxed until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Purification of the Final Product:

-

The crude product is purified using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate (B1210297) to separate the desired triacylglycerol from unreacted starting materials and byproducts.

-

The purity of the collected fractions is assessed by TLC and/or gas chromatography.

-

Purification of Triacylglycerols

Purification of triacylglycerols from a reaction mixture or a natural extract can be achieved by solvent extraction.[7]

Objective: To separate triacylglycerols from more polar compounds like free fatty acids and mono-/di-glycerides.

Materials:

-

Crude lipid mixture

-

Binary solvent system (e.g., n-hexane and ethanol)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Dissolve the crude lipid mixture in a suitable volume of the binary solvent system (e.g., n-hexane and ethanol).

-

Stir the mixture vigorously for 15-30 minutes.

-

Transfer the mixture to a separatory funnel and allow the phases to separate. The non-polar phase (n-hexane) will contain the triacylglycerols, while the more polar phase (ethanol) will contain free fatty acids and other polar lipids.

-

Collect the non-polar phase.

-

The extraction can be repeated on the polar phase to maximize the yield of triacylglycerols.

-

Combine the non-polar fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified triacylglycerols.

Analysis of Triacylglycerols by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the separation and identification of triacylglycerol species.[8][9]

Objective: To analyze the composition and purity of a triacylglycerol sample.

Materials:

-

Purified triacylglycerol sample

-

HPLC system with a C18 reversed-phase column

-

Mass spectrometer with an appropriate ionization source (e.g., APCI or ESI)

-

Mobile phase solvents (e.g., acetonitrile (B52724), isopropanol)

Protocol:

-

Sample Preparation: Dissolve a small amount of the triacylglycerol sample in a suitable solvent, such as isopropanol (B130326) or a mixture of chloroform and methanol.

-

Chromatographic Separation:

-

Inject the sample into the HPLC system.

-

Separate the lipid species on a C18 column using a gradient elution with a mobile phase consisting of, for example, acetonitrile and isopropanol.

-

The separation is based on the partition number of the triacylglycerols, which is related to the chain length and number of double bonds of the fatty acid constituents.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Acquire mass spectra in full scan mode to identify the molecular ions of the triacylglycerols.

-

Perform tandem MS (MS/MS) to fragment the molecular ions, which provides information about the constituent fatty acids.

-

Biological Role and Potential Applications

General Biological Function of Triacylglycerols

Triacylglycerols are the primary form of energy storage in eukaryotes.[10][11][12] They are synthesized from fatty acids and glycerol-3-phosphate in most tissues, with the liver and adipose tissue being the most active. When energy is required, hormones trigger the hydrolysis of triacylglycerols by lipases, releasing free fatty acids and glycerol, which can then be used in metabolic pathways to produce ATP.[10][12]

The specific fatty acid composition of a triacylglycerol can influence its physical properties and metabolic fate. For instance, the presence of saturated fatty acids like palmitic and myristic acid in this compound results in a higher melting point compared to triglycerides containing unsaturated fatty acids.

Potential Applications in Drug Delivery

While specific applications for this compound have not been extensively reported, its defined structure makes it a candidate for use in advanced drug delivery systems. Triacylglycerols are key components of lipid-based formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. The specific composition of the triglyceride can influence the drug loading capacity, release profile, and stability of the formulation.

Context from Structurally Similar Lipids

Research into structurally related but distinct lipids can provide context for potential areas of investigation. For example, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), another mixed-acid glycerolipid, has been shown to possess immunomodulatory properties and to accelerate hematopoiesis.[13] It is crucial to emphasize that these biological activities are specific to PLAG and cannot be extrapolated to this compound. However, this does illustrate that specific arrangements of fatty acids on a glycerol backbone can confer distinct biological functions beyond simple energy storage, suggesting that the biological role of this compound may warrant further investigation.

Visualizations: Workflows and Pathways

The following diagrams illustrate general workflows and pathways relevant to the study of this compound.

References

- 1. This compound | CAS#:60138-14-9 | Chemsrc [chemsrc.com]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. This compound|CAS 115223-98-8 [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. media.neliti.com [media.neliti.com]

- 7. researchgate.net [researchgate.net]

- 8. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Triacylglycerol Definition, Structure & Function - Lesson | Study.com [study.com]

- 11. lipotype.com [lipotype.com]

- 12. Lipid - Wikipedia [en.wikipedia.org]

- 13. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Mass Spectrometry Analysis of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (TG 16:0/16:0/14:0)

Introduction

Triacylglycerols (TAGs) are the primary components of natural fats and oils, serving crucial roles in energy storage and cellular metabolism.[1] The specific isomeric structure of TAGs, defined by the fatty acids esterified to the glycerol (B35011) backbone, dictates their physicochemical properties and biological function. 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a mixed-acid triacylglycerol with two palmitic acid (16:0) moieties at the sn-1 and sn-2 positions and one myristic acid (14:0) moiety at the sn-3 position.[2][3] This specific TAG is found in sources such as bovine milk fat and is a subject of interest in food science and metabolic research.[2][3][4] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the detailed characterization of such TAG species.[1] This application note provides a comprehensive protocol for the analysis of this compound using LC-MS/MS.

Principle of Analysis

The method combines the separation power of reversed-phase HPLC, which separates TAGs based on their hydrophobicity, with the sensitivity and structural elucidation capabilities of tandem mass spectrometry (MS/MS).[1] Electrospray ionization (ESI) is commonly used to generate precursor ions of the TAG molecules, typically as ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts.[5][6][7] Collision-induced dissociation (CID) of these precursor ions in the mass spectrometer yields characteristic product ions. The neutral loss of a fatty acid from the precursor ion generates diacylglycerol-like fragment ions, which are diagnostic for identifying the fatty acid constituents of the TAG.[6][8]

Quantitative Data Summary

The accurate identification of this compound (C₄₉H₉₄O₆, Monoisotopic Mass: 778.705 Da) relies on precise mass measurements of its precursor and product ions. The following table summarizes the expected m/z values for common adducts and their major fragment ions generated during MS/MS analysis.

| Ion Type | Formula | Theoretical m/z | Description |

| Precursor Ion | [C₄₉H₉₄O₆+NH₄]⁺ | 796.747 | Ammonium Adduct |

| Precursor Ion | [C₄₉H₉₄O₆+Na]⁺ | 801.694 | Sodium Adduct |

| Product Ion | [M+NH₄ - C₁₄H₂₈O₂ - NH₃]⁺ | 551.498 | Diacylglycerol fragment after loss of Myristic Acid |

| Product Ion | [M+NH₄ - C₁₆H₃₂O₂ - NH₃]⁺ | 523.467 | Diacylglycerol fragment after loss of Palmitic Acid |

Experimental Protocols

1. Sample Preparation (Lipid Extraction)

Accurate sample preparation is critical for reliable TAG analysis.[1] The following protocol is a modified Folch lipid extraction method suitable for biological fluids or tissues.[9]

-

Materials :

-

Protocol :

-

Homogenize the sample (e.g., 1g of tissue) in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[9]

-

Agitate the mixture vigorously on a rotary shaker for 15-20 minutes at room temperature.[9]

-

Centrifuge the homogenate to recover the liquid phase.[9]

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of liquid phase) to the collected liquid phase to induce phase separation.[9]

-

Vortex the mixture and centrifuge at 1,000 rpm for 5 minutes to separate the aqueous (upper) and organic (lower) phases.[9]

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate volume of 2-propanol or a 9:1 mixture of methanol:chloroform for LC-MS analysis.

-

Filter the final solution through a 0.2 µm PTFE syringe filter into an autosampler vial.[1]

-

If not analyzed immediately, store the samples at -20°C to prevent degradation.[1]

-

2. LC-MS/MS Analysis

-

Instrumentation :

-

LC Conditions :

-

Column : C18 reversed-phase column (e.g., Shim-pack Velox C18, 2.1 x 100 mm, 1.8 µm).[10]

-

Mobile Phase B : 80:20 (v/v) 2-Propanol:Acetonitrile with 10 mM ammonium formate.[10][11]

-

Flow Rate : 0.3 mL/min.[11]

-

Column Temperature : 50°C.[10]

-

Injection Volume : 3 µL.[10]

-

Gradient :

-

0-2 min: 30% B

-

2-15 min: Ramp to 95% B

-

15-20 min: Hold at 95% B

-

20.1-25 min: Return to 30% B (re-equilibration)

-

-

-

MS Conditions :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).[10]

-

Capillary Voltage : 3.0 kV

-

Source Temperature : 300°C

-

Nebulizing Gas Flow : 3.0 L/min.[10]